1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,6-dimethylpiperidine
Overview
Description
1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,6-dimethylpiperidine, also known as DMPP, is a compound that has gained attention in the scientific community due to its potential applications in research. DMPP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mechanism of Action
1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,6-dimethylpiperidine acts as a chelating agent, meaning it can bind to metal ions and form complexes. The ability of this compound to coordinate with metal ions has made it useful in the synthesis of MOFs. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which could potentially be useful in the treatment of various diseases. This compound has also been shown to have neuroprotective effects, meaning it could potentially protect against neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,6-dimethylpiperidine is its ability to coordinate with metal ions, which has made it useful in the synthesis of MOFs. This compound has also been shown to have various biochemical and physiological effects, which could potentially be useful in the treatment of various diseases. However, one limitation of this compound is its toxicity, which could limit its use in certain applications.
Future Directions
There are many potential future directions for research involving 1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,6-dimethylpiperidine. One direction is the synthesis of new organic molecules using this compound as a building block, with potential applications in drug discovery. Another direction is the use of this compound in the synthesis of new MOFs with unique properties. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, with potential applications in the treatment of various diseases.
Scientific Research Applications
1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,6-dimethylpiperidine has potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of new metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. This compound has also been used as a building block in the synthesis of new organic molecules with potential applications in drug discovery. In addition, this compound has been used as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(1,3-dimethylpyrazol-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9-6-5-7-10(2)16(9)13(17)12-8-15(4)14-11(12)3/h8-10H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZNTEHWDWSPGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CN(N=C2C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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